H-Arg(NO)-OBzl p-tosylate salt
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Overview
Description
H-Arg(NO)-OBzl p-tosylate salt is a chemical compound that belongs to the class of arginine derivatives. It is often used in biochemical research and organic synthesis due to its unique properties. The compound is characterized by the presence of a benzyl ester group and a p-tosylate group, which makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(NO)-OBzl p-tosylate salt typically involves the protection of the arginine amino group followed by the introduction of the benzyl ester and p-tosylate groups. One common method involves the use of para-toluene sulfonyl chloride (Ts-Cl) to introduce the tosylate group. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and chromatographic purification to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Arg(NO)-OBzl p-tosylate salt undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitro group.
Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions include substituted arginine derivatives, carboxylic acids, and reduced nitro compounds .
Scientific Research Applications
H-Arg(NO)-OBzl p-tosylate salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of nitric oxide pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of H-Arg(NO)-OBzl p-tosylate salt involves its interaction with various molecular targets. The compound can act as a nitric oxide donor, influencing cellular signaling pathways. It also interacts with enzymes such as nitric oxide synthase, modulating their activity and affecting downstream biological processes .
Comparison with Similar Compounds
Similar Compounds
- H-Arg(NO)-OMe p-tosylate salt
- H-Arg(NO)-OEt p-tosylate salt
- H-Arg(NO)-OBzl mesylate salt
Uniqueness
H-Arg(NO)-OBzl p-tosylate salt is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the benzyl ester group enhances its lipophilicity, while the p-tosylate group provides a good leaving group for substitution reactions .
Properties
IUPAC Name |
benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJFGLZHUIUNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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